![molecular formula C17H21N5O3 B2563833 (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034457-61-7](/img/structure/B2563833.png)

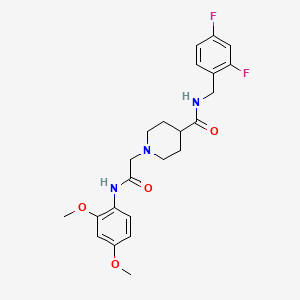

(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

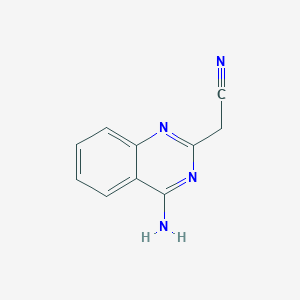

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyridine ring, both of which are heterocyclic compounds containing nitrogen . Isoxazole rings are found in many biologically active compounds and are known for their wide spectrum of biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Isoxazole rings, for example, can undergo various reactions such as nucleophilic substitution and addition reactions .Aplicaciones Científicas De Investigación

Polymorphism and Crystal Structure Studies

(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone: has been investigated for its polymorphism and crystal structure. Researchers have characterized three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide (1) two polymorphic forms and one solvate. An in-depth analysis revealed that the energy similarities between specific interactions contribute to their formation. The presence of dimethyl sulfoxide (DMSO) disrupted amide-amide interactions, resulting in a different form. Interestingly, the central carbon in molecule 1 allows flexible adaptation, leading to these three forms .

Antimicrobial Properties

While specific studies on this compound are limited, related isoxazole derivatives have shown antimicrobial activity. For instance, 3-Amino-5-methylisoxazole has been used in the synthesis of naphtho[1,2-e][1,3]oxazines with potential applications in antifungal agents . Further exploration of the antimicrobial properties of our compound may yield valuable insights.

Mecanismo De Acción

Target of Action

The primary target of (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is the 3C-like Proteinase of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . This proteinase plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention.

Mode of Action

(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone interacts with the 3C-like Proteinase, inhibiting its function

Biochemical Pathways

The inhibition of the 3C-like Proteinase by (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone affects the life cycle of SARS-CoV-2 . By inhibiting this enzyme, the compound disrupts the virus’s ability to replicate, thereby reducing its virulence. The downstream effects of this action on other biochemical pathways are currently unknown and warrant further investigation.

Result of Action

The molecular and cellular effects of (5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone’s action primarily involve the disruption of SARS-CoV-2 replication . This disruption can potentially lead to a decrease in viral load and severity of infection.

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-10-15(19-25-12)17(24)21-8-6-20(7-9-21)16(23)14-11-13-4-2-3-5-22(13)18-14/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIFYFFILQCNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)

![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)

![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2563764.png)

![(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)